REACTION_CXSMILES
|
[CH:1]([O:3][CH2:4][CH3:5])=[CH2:2].[CH2:6]([Cl:12])[CH2:7][O:8]CCO.C(OC=C)=C.C(=O)([O-])[O-].[K+].[K+]>C(O)C>[CH:1]([O:3][CH2:4][CH2:5][O:8][CH2:7][CH2:6][Cl:12])=[CH2:2] |f:3.4.5|
|
Name
|
|
Quantity
|
315 mL
|
Type
|
reactant
|
Smiles
|
C(=C)OCC
|
Name
|
mercuric acetate
|
Quantity
|
12.5 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.66 mol
|
Type
|
reactant
|
Smiles
|
C(COCCO)Cl
|
Name
|
chlorohydrin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)OC=C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are fed into a three-neck flask of 500 ml capacity
|
Type
|
CUSTOM
|
Details
|
provided with a reflux condenser and mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
maintained under a nitrogen stream
|
Type
|
TEMPERATURE
|
Details
|
the mixture then being heated
|
Type
|
CUSTOM
|
Details
|
(20 hours)
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
are removed under vacuum
|
Type
|
FILTRATION
|
Details
|
the remaining mixture is filtered through a Gooch crucible
|
Type
|
ADDITION
|
Details
|
The filtrate is diluted with chloroform
|
Type
|
EXTRACTION
|
Details
|
extracted with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase being dried with anhydrous sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
After evaporating the solvent
|
Type
|
CUSTOM
|
Details
|
the crude product is purified by preparative HPLC (stationary phase silica gel)
|
Name
|
|
Type
|
|
Smiles
|
C(=C)OCCOCCCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |